molecular formula C18H28N4O3S B2796235 N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-77-4

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2796235
CAS RN: 946247-77-4
M. Wt: 380.51
InChI Key: MWIONQVOVVZCHZ-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as MPT0G211, is a novel small molecule inhibitor that has shown promise in the field of cancer research.

Scientific Research Applications

Synthesis and Molecular Properties

One study explores the synthesis and competitive 7Li NMR studies of two morpholine-based ligands, indicating the importance of morpholine derivatives in understanding ligand-metal ion interactions, which could have implications in designing more effective catalysts or drug molecules (Rezaeivala et al., 2021).

Catalysis and Material Applications

Research on cadmium(II) Schiff base complexes derived from ligands similar to the query molecule demonstrates their potential in corrosion inhibition on mild steel, bridging the gap between inorganic coordination chemistry and materials science (Das et al., 2017). This indicates the role of such molecules in developing new materials with improved corrosion resistance properties.

Pharmacological Potential

A study on the effects of 2-substituted ethyl 2-[1-(pyrrolidin-2-yl)ethoxy] acetate suggests that compounds containing morpholino and pyrrolidin-1-yl groups may have memory-enhancing effects in mice, highlighting the potential of these compounds in neuropharmacology and as therapeutic agents for cognitive disorders (Li Ming-zhu, 2010).

Quantum Chemical Investigations

Another aspect of scientific research involving similar compounds is demonstrated through DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones, which can be crucial for understanding the electronic properties and reactivity of novel organic molecules (Bouklah et al., 2012).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c23-17(19-4-7-21-8-10-25-11-9-21)18(24)20-13-16(15-3-12-26-14-15)22-5-1-2-6-22/h3,12,14,16H,1-2,4-11,13H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIONQVOVVZCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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